A Technical Guide to t-Boc-Aminooxy-PEG4-amine: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
A Technical Guide to t-Boc-Aminooxy-PEG4-amine: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
t-Boc-Aminooxy-PEG4-amine is a versatile, heterobifunctional crosslinker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a primary amine and a Boc-protected aminooxy group separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allows for the sequential and controlled conjugation of two different molecules.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use in advanced biomedical research.
The primary amine functionality of t-Boc-Aminooxy-PEG4-amine readily reacts with carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures its stability during the initial conjugation step.[5] This Boc group can be efficiently removed under mild acidic conditions, revealing the aminooxy group for a subsequent bioorthogonal reaction with an aldehyde or ketone to form a highly stable oxime linkage.[2][3][6] The tetra-PEG (PEG4) spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, making it particularly well-suited for biological applications.[1][2]
Core Properties and Specifications
The physicochemical properties of t-Boc-Aminooxy-PEG4-amine are summarized in the table below. These specifications are critical for designing and executing successful conjugation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C15H32N2O7 | [1] |
| Molecular Weight | 352.4 g/mol | [1] |
| CAS Number | 2496687-02-4 | [1] |
| Purity | Typically ≥98% | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, protected from moisture | [1][2] |
| Appearance | Varies (often a solid or oil) | N/A |
Applications in Drug Development
The unique characteristics of t-Boc-Aminooxy-PEG4-amine make it an ideal linker for a variety of applications in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADC development, t-Boc-Aminooxy-PEG4-amine can be used to link a cytotoxic payload to a monoclonal antibody. The primary amine can be conjugated to a payload containing a carboxylic acid, and the deprotected aminooxy group can then be reacted with an aldehyde-functionalized antibody, often generated by oxidizing the glycan moieties on the antibody.[7][8][9] This approach allows for site-specific conjugation and the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[8][9]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[][11] t-Boc-Aminooxy-PEG4-amine serves as a flexible linker to connect a target protein ligand to an E3 ligase ligand.[9][][11] The sequential nature of its reactivity allows for a modular and efficient synthesis of PROTAC libraries for screening and optimization.[]
Experimental Protocols
The following protocols provide a general framework for the sequential conjugation of two molecules using t-Boc-Aminooxy-PEG4-amine. Optimization of reaction conditions (e.g., stoichiometry, concentration, reaction time, and temperature) is recommended for each specific application.
Protocol 1: Amide Bond Formation via NHS Ester Chemistry
This protocol describes the reaction of the primary amine of t-Boc-Aminooxy-PEG4-amine with an NHS ester-functionalized molecule (Molecule A).
Materials:
-
t-Boc-Aminooxy-PEG4-amine
-
Molecule A with an NHS ester group
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the NHS ester of Molecule A in the chosen anhydrous solvent.
-
Add t-Boc-Aminooxy-PEG4-amine to the solution. A 1.1 to 1.5 molar excess of the amine linker is typically used.
-
Add a non-nucleophilic base, such as TEA or DIPEA (2-3 molar equivalents), to the reaction mixture to neutralize any acid formed.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purify the resulting conjugate (Molecule A-PEG4-Aminooxy-Boc) using a suitable method, such as reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.
Materials:
-
Purified Molecule A-PEG4-Aminooxy-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Reaction vessel
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected conjugate (Molecule A-PEG4-Aminooxy) can be used directly in the next step or after purification.
Protocol 3: Oxime Ligation
This protocol describes the reaction of the deprotected aminooxy group with a molecule containing an aldehyde or ketone (Molecule B).
Materials:
-
Deprotected Molecule A-PEG4-Aminooxy conjugate
-
Molecule B with an aldehyde or ketone group
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)[2]
-
Aniline (B41778) (as a catalyst, optional)
-
Reaction vessel
-
Purification system (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Dissolve the deprotected aminooxy conjugate in the reaction buffer.
-
Add Molecule B (with the aldehyde or ketone) to the solution. A slight molar excess of the aminooxy-containing molecule is often used.
-
If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.[8]
-
Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE (for protein conjugations) or LC-MS.
-
Purify the final bioconjugate (Molecule A-PEG4-Molecule B) using an appropriate method to remove unreacted components.
-
Store the final conjugate under appropriate conditions for the specific biomolecules involved.
Mandatory Visualizations
Experimental Workflow for Bioconjugation
Caption: Sequential conjugation workflow using t-Boc-Aminooxy-PEG4-amine.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation workflow.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 5. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. t-Boc-Aminooxy-PEG4-NHS ester | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
